2-Cyclopropoxy-6-methylbenzenesulfonamide
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Overview
Description
2-Cyclopropoxy-6-methylbenzenesulfonamide is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-methylbenzenesulfonamide typically involves the reaction of 2-cyclopropoxy-6-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile employed.
Scientific Research Applications
2-Cyclopropoxy-6-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-methylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial properties, the sulfonamide group inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropoxy-4-methylbenzenesulfonamide
- 2-Cyclopropoxy-6-ethylbenzenesulfonamide
- 2-Cyclopropoxy-6-methylbenzenesulfonic acid
Uniqueness
2-Cyclopropoxy-6-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the cyclopropoxy group adds steric hindrance and electronic effects that can alter the compound’s chemical behavior compared to other sulfonamides .
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-7-3-2-4-9(14-8-5-6-8)10(7)15(11,12)13/h2-4,8H,5-6H2,1H3,(H2,11,12,13) |
InChI Key |
ZITYWFLPAXGIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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